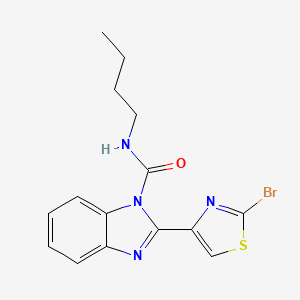
2-(2-Bromo-1,3-thiazol-4-yl)-N-butyl-1H-benzimidazole-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromothiazol-4-yl)-N-butyl-1H-benzo[d]imidazole-1-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of a bromothiazole moiety enhances the compound’s potential for various applications, particularly in the fields of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromothiazol-4-yl)-N-butyl-1H-benzo[d]imidazole-1-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with 2-bromothiazole-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(2-Bromothiazol-4-yl)-N-butyl-1H-benzo[d]imidazole-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted with different nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and functional groups.
Cyclization Reactions: The benzimidazole core can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can lead to different functionalized compounds.
科学的研究の応用
2-(2-Bromothiazol-4-yl)-N-butyl-1H-benzo[d]imidazole-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential as an enzyme inhibitor and can be used in studies related to enzyme kinetics and protein-ligand interactions.
Medicine: Due to its structural similarity to other bioactive benzimidazole derivatives, it is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
作用機序
The mechanism of action of 2-(2-Bromothiazol-4-yl)-N-butyl-1H-benzo[d]imidazole-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The bromothiazole moiety may enhance the compound’s binding affinity and specificity towards its targets. Molecular docking studies and in vitro assays are often used to elucidate the precise mechanism and pathways involved .
類似化合物との比較
Similar Compounds
- 2-(2-Chlorothiazol-4-yl)-N-butyl-1H-benzo[d]imidazole-1-carboxamide
- 2-(2-Fluorothiazol-4-yl)-N-butyl-1H-benzo[d]imidazole-1-carboxamide
- 2-(2-Methylthiazol-4-yl)-N-butyl-1H-benzo[d]imidazole-1-carboxamide
Uniqueness
The presence of the bromine atom in 2-(2-Bromothiazol-4-yl)-N-butyl-1H-benzo[d]imidazole-1-carboxamide distinguishes it from its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s reactivity and binding properties, potentially enhancing its biological activity and selectivity .
特性
CAS番号 |
61677-75-6 |
|---|---|
分子式 |
C15H15BrN4OS |
分子量 |
379.3 g/mol |
IUPAC名 |
2-(2-bromo-1,3-thiazol-4-yl)-N-butylbenzimidazole-1-carboxamide |
InChI |
InChI=1S/C15H15BrN4OS/c1-2-3-8-17-15(21)20-12-7-5-4-6-10(12)18-13(20)11-9-22-14(16)19-11/h4-7,9H,2-3,8H2,1H3,(H,17,21) |
InChIキー |
BRGSXAGVAPQVIR-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)N1C2=CC=CC=C2N=C1C3=CSC(=N3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


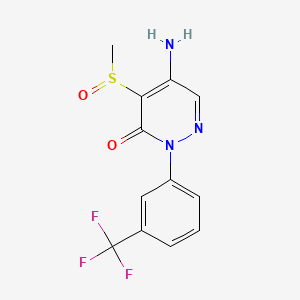





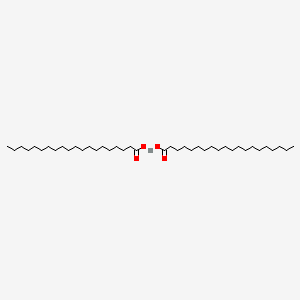


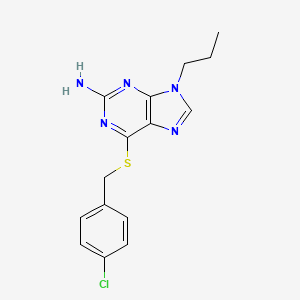

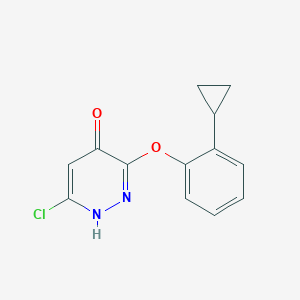
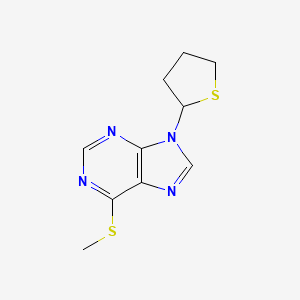
![N-(4-Amino-1,7-dimethylfuro[3,4-d]pyridazin-5-yl)acetamide](/img/structure/B12926692.png)
